CID 78062781
Description
CID 78062781 is a chemical compound cataloged in the PubChem database, a primary resource for chemical structures, properties, and biological activities . This compound’s presence in specific distillation fractions indicates distinct physicochemical properties, such as boiling point and polarity, which may influence its applications in flavoring, fragrances, or bioactive formulations .
Properties
Molecular Formula |
C32H41Sn |
|---|---|
Molecular Weight |
544.4 g/mol |
InChI |
InChI=1S/C32H41.Sn/c1-2-3-4-5-6-7-8-9-10-11-21-28-32(29-22-15-12-16-23-29,30-24-17-13-18-25-30)31-26-19-14-20-27-31;/h12-20,22-27H,1-11,21,28H2; |
InChI Key |
ZLFPKNXAZHEUHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCCCCC[Sn])(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 78062781 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
CID 78062781 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 78062781 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 78062781 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
CID 78062781 belongs to a class of compounds frequently found in plant-derived essential oils. For comparison, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and betulin-derived inhibitors (e.g., CID 72326, CID 64971) serve as structural analogues due to their shared biosynthetic origins in natural products (Figure 8, ; Figure 1, ). Key differences include:


- Functional Groups: this compound’s mass spectrum suggests hydroxyl or carbonyl groups, distinguishing it from oscillatoxins (carboxylic acid derivatives) and betulinic acid (triterpenoid with hydroxyl and carboxylate moieties) .
- Molecular Weight : GC-MS data () imply a molecular weight < 300 Da, smaller than betulin (CID 72326, 442.7 Da) and oscillatoxin D (CID 101283546, 634.8 Da) .
Physicochemical Properties
| Property | This compound | Taurocholic Acid (CID 6675) | Betulin (CID 72326) | Oscillatoxin D (CID 101283546) |
|---|---|---|---|---|
| Boiling Point | Low (volatile, GC-MS) | >300°C (decomposes) | 496°C | N/A |
| Polarity | Moderate (GC fraction) | High (bile acid salt) | Low (triterpenoid) | Moderate (cyclic ether) |
| Bioactivity | Presumed aromatic | Emulsifier | Antiviral | Cytotoxic |
| Source | Citrus essential oil | Mammalian bile | Birch bark | Cyanobacteria |
Table 1: Comparative physicochemical properties of this compound and structurally related compounds .
Analytical Characterization
This compound was analyzed using GC-MS, a method also employed for differentiating ginsenosides (e.g., Rf vs. F11) via collision-induced dissociation (CID) fragmentation patterns . Unlike ginsenosides, which exhibit distinct MS/MS fragmentation due to glycosidic bonds, this compound’s spectrum (Figure 1D) likely reflects cleavage of terpenoid backbones or oxygenated side chains .
Functional and Industrial Relevance
- Flavor/Fragrance Industry : this compound’s volatility aligns with limonene (CID 22311) and linalool (CID 6549), key components of citrus oils used in perfumery .
- Pharmacological Potential: Unlike betulin-derived inhibitors (CID 72326, CID 64971), which show antiviral activity, this compound’s bioactivity remains uncharacterized but may parallel menthol (CID 1254) in topical applications .
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